Cas no 1805391-20-1 (Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate)

Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate
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- インチ: 1S/C10H9BrClF2NO2/c1-17-8(16)3-5-2-6(10(13)14)9(11)7(4-12)15-5/h2,10H,3-4H2,1H3
- InChIKey: QLAVYLCNLJJJTK-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CCl)N=C(CC(=O)OC)C=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 39.2
Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029055784-1g |
Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate |
1805391-20-1 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate 関連文献
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Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetateに関する追加情報
Introduction to Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate (CAS No. 1805391-20-1)
Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate, identified by its CAS number 1805391-20-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The molecular structure of Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate incorporates several key functional groups, including a bromo substituent at the 3-position, a chloromethyl group at the 2-position, and a difluoromethyl group at the 4-position. These substituents contribute to the compound's unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential applications in drug discovery. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate is no exception and has been explored in several preclinical studies for its potential role in treating various diseases.
One of the most compelling aspects of Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate is its versatility as a building block in organic synthesis. The presence of multiple reactive sites allows for further functionalization, enabling chemists to design and develop new compounds with tailored biological properties. This flexibility has made it a popular choice for researchers working on the synthesis of novel pharmaceuticals.
The bromo and chloromethyl groups in the molecule are particularly noteworthy, as they can undergo various chemical transformations such as cross-coupling reactions, nucleophilic substitutions, and additions. These reactions are crucial for constructing complex molecular architectures and have been widely used in the synthesis of biologically active compounds. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity, making it an attractive feature for drug development.
Recent studies have highlighted the potential of Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate in the development of inhibitors targeting specific biological pathways. For instance, researchers have explored its use in synthesizing compounds that interact with enzymes involved in cancer metabolism. The compound's ability to modulate these pathways makes it a promising candidate for further investigation in oncology research.
In addition to its applications in oncology, Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate has also shown potential in other therapeutic areas. Studies have indicated its efficacy in developing treatments for neurological disorders, where pyridine derivatives are known to exhibit neuroprotective properties. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors makes it an intriguing candidate for further exploration.
The synthesis of Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired functional groups efficiently. These methods not only enhance the synthetic route but also improve scalability, making it feasible for industrial production.
The safety profile of Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate is another critical aspect that has been thoroughly evaluated. Preclinical studies have demonstrated its tolerance at varying concentrations, suggesting its potential for safe use in pharmaceutical applications. However, further research is needed to fully understand its long-term effects and potential side effects.
In conclusion, Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate (CAS No. 1805391-20-1) is a versatile and promising compound with significant potential in drug discovery and development. Its unique molecular structure and reactivity make it an invaluable intermediate for synthesizing novel pharmacologically active molecules. As research continues to uncover new applications and therapeutic benefits, this compound is poised to play a crucial role in future medical advancements.
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